molecular formula C23H24N4O4S B358050 5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 853753-72-7

5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B358050
CAS No.: 853753-72-7
M. Wt: 452.5g/mol
InChI Key: FZTQQRRPTFRDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves several stepsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions.

    Reduction: The imino group can be reduced under appropriate conditions.

    Substitution: The aromatic rings and the sulfonyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl and imino groups are key functional groups that enable binding to enzymes and receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar compounds include other sulfonyl and imino derivatives with comparable structures. These compounds often share similar chemical properties but may differ in their biological activity and applications. For example, 3-[(4-chlorophenyl)sulfonyl]-2-imino-10-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one is a related compound with a different substituent on the aromatic ring, which can lead to variations in its reactivity and biological effects .

Properties

CAS No.

853753-72-7

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5g/mol

IUPAC Name

5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H24N4O4S/c1-14-7-8-17(12-16(14)3)32(29,30)19-13-18-22(26(20(19)24)10-11-31-4)25-21-15(2)6-5-9-27(21)23(18)28/h5-9,12-13,24H,10-11H2,1-4H3

InChI Key

FZTQQRRPTFRDBU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCOC)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCOC)C

Origin of Product

United States

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